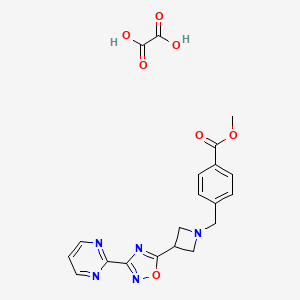

Methyl 4-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate

Description

Methyl 4-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a heterocyclic compound featuring a pyrimidine ring fused to a 1,2,4-oxadiazole scaffold, linked via an azetidine (4-membered nitrogen-containing ring) to a methyl benzoate moiety. Key structural attributes include:

- Pyrimidine-2-yl group: A nitrogen-rich aromatic ring contributing to hydrogen bonding and π-π stacking interactions with biological targets.

- 1,2,4-Oxadiazole: A heterocycle known for metabolic stability and bioisosteric replacement of ester or amide groups.

- Azetidine: A strained 4-membered ring that influences conformational rigidity and pharmacokinetic properties.

- Methyl benzoate: Likely a prodrug feature, improving lipophilicity and oral bioavailability .

Properties

IUPAC Name |

methyl 4-[[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]benzoate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3.C2H2O4/c1-25-18(24)13-5-3-12(4-6-13)9-23-10-14(11-23)17-21-16(22-26-17)15-19-7-2-8-20-15;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYKIDSAAFXGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a complex organic compound that has garnered interest for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Properties:

- Molecular Weight: 356.38 g/mol

- CAS Number: Not available in the provided data

The biological activity of this compound is largely attributed to its structural components:

- Pyrimidine and Oxadiazole Moieties: These groups are known for their roles in various biological processes, including anticancer and antimicrobial activities.

- Azetidine Ring: This structure contributes to the compound's ability to interact with biological targets, potentially influencing enzyme activity and receptor binding.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing oxadiazole rings can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that a related compound significantly reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays:

- Bacterial Inhibition: Compounds with similar pyrimidine derivatives have shown promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

- Fungal Activity: The compound has also been evaluated against fungi like Candida albicans, showing moderate antifungal activity.

Enzyme Inhibition

Several studies have focused on the inhibition of key enzymes:

- Cholinesterase Inhibition: Some derivatives have demonstrated selective inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. For instance, a related compound exhibited an IC50 of 46.42 µM against butyrylcholinesterase (BChE).

Case Studies and Research Findings

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| 1 | Oxadiazole Derivative | Anticancer | Induced apoptosis in MCF-7 cells (IC50 = 12 µM) |

| 2 | Pyrimidine-Based Compound | Antimicrobial | MIC against E. coli = 16 µg/mL |

| 3 | Similar Azetidine Compound | Enzyme Inhibition | AChE IC50 = 157.31 µM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs (e.g., oxadiazole, azetidine/pyrrolidine, benzoate esters) and are compared in Table 1:

Table 1. Key Structural and Physicochemical Comparisons

Key Observations:

- Heterocyclic Variations : Replacement of pyrimidine-2-yl (target) with pyridin-3-yl () alters electronic properties and hydrogen-bonding capacity, which may influence target selectivity.

- Prodrug Features : Methyl benzoate is retained across analogues (target, ), whereas uses a furan-carboxylate, likely modulating solubility and absorption.

Pharmacological Implications

- Antiplasmodial Activity : Compound 61 (from ) is part of a series with multi-stage antiplasmodial activity, suggesting the oxadiazole-azetidine scaffold may disrupt parasite metabolism.

- Metabolic Stability : The 1,2,4-oxadiazole ring resists hydrolysis compared to esters, enhancing in vivo stability .

- Bioavailability : Methyl benzoate esters (target, ) likely undergo esterase-mediated hydrolysis to active carboxylic acids in vivo.

Research Findings and Gaps

- Structural-Activity Relationships (SAR) : Pyrimidine-2-yl substitution (target) may enhance binding to pyrimidine-dependent enzymes (e.g., dihydrofolate reductase) compared to pyridin-3-yl ().

- Data Limitations : Melting points, solubility, and in vitro/in vivo data for the target compound are unavailable, limiting direct pharmacological comparisons.

- Synthetic Challenges : Azetidine ring formation often requires high dilution or strain-relief strategies, complicating large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.